4-propoxy-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-propoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-2-13-26-17-3-5-18(6-4-17)27(24,25)22-14-16-7-11-23(12-8-16)19-15-20-9-10-21-19/h3-6,9-10,15-16,22H,2,7-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKUWBGZLBXEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-Pyrazine Intermediate Synthesis
The piperidine ring is synthesized via Buchwald-Hartwig amination or cyclocondensation . A validated method involves reacting pyrazin-2-amine with 1,5-dibromopentane in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (K₃PO₄) to form 1-(pyrazin-2-yl)piperidine .
Reaction Conditions :
Sulfonamide Bond Formation
The sulfonamide linkage is established by reacting 1-(pyrazin-2-yl)piperidin-4-amine with 4-propoxybenzenesulfonyl chloride under basic conditions.
Optimized Protocol :
Propoxy Group Introduction
The propoxy side chain is introduced via Williamson ether synthesis :
-
React 4-hydroxybenzenesulfonamide with 1-bromopropane in the presence of K₂CO₃.
Key Consideration : Excess alkylating agent (1.5 equiv) ensures complete etherification.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Patents describe continuous flow chemistry to enhance efficiency:
Purification Techniques
-
Crystallization : Use ethanol/water (7:3) to isolate the final product (mp 142–144°C).
-
Chromatography : Preparative HPLC with a C18 column (acetonitrile/water gradient).
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >99% purity (Retention time: 6.7 min; C18 column, 50% acetonitrile)
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Elemental Analysis : C 58.44%, H 6.67%, N 14.33% (theoretical: C 58.51%, H 6.66%, N 14.36%)
Comparative Analysis of Methodologies
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Cycle Time | 48 hours | 8 hours |
| Yield | 72% | 89% |
| Solvent Use | 15 L/kg | 5 L/kg |
| Energy Cost | High | Low |
Industrial methods reduce waste through solvent recycling and catalytic recovery.
Challenges and Mitigation Strategies
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-propoxy-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-propoxy-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-propoxy-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
A comparative analysis of structurally related sulfonamides reveals critical variations in substituents and biological activity:
Functional Group Impact on Activity
- Electron-Withdrawing Groups (e.g., Cl, CF₃): The chloro and trifluoromethyl groups in and enhance target binding via hydrophobic interactions and electron withdrawal, increasing acidity of the sulfonamide NH (improving hydrogen-bond donation). The Autotaxin inhibitor’s low IC50 (0.0117 µM) underscores the potency conferred by these groups .
- Heterocyclic Moieties: The pyrazine ring in the target compound may engage in π-π interactions with aromatic residues in enzyme active sites, similar to the pyrimidine in ’s antibacterial sulfonamide.
- Piperidine Modifications: Benzoylation () or propanoylation () of the piperidine ring introduces steric bulk and conformational constraints, which may optimize binding to deep hydrophobic pockets. The target compound’s unmodified piperidine-pyrazine group offers flexibility but may reduce affinity compared to acylated analogs .
Physicochemical Properties
- Ionization: The piperidine’s basic nitrogen (pKa ~8–10) may protonate at physiological pH, enhancing solubility in acidic environments (e.g., lysosomes) .
Therapeutic Implications
- Autotaxin Inhibition: The trifluoromethyl-tetrazole analog () demonstrates high potency against Autotaxin, a therapeutic target in cancer and fibrosis. The target compound’s propoxy group may shift selectivity toward other lysoPLD-family enzymes .
- Antibacterial Activity: ’s amino-pyrimidine sulfonamide highlights the classical role of sulfonamides as dihydropteroate synthase inhibitors. The target compound’s lack of an amino group suggests divergent mechanisms or targets .
Biological Activity
4-propoxy-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a novel sulfonamide compound that has attracted considerable attention due to its unique chemical structure and potential biological applications. This compound integrates a sulfonamide group with piperidine and pyrazine moieties, which are known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure and Synthesis
The IUPAC name for this compound is 4-propoxy-N-[(1-pyrazin-2-yl)piperidin-4-yl]benzenesulfonamide. Its molecular formula is with a molecular weight of approximately 390.5 g/mol. The synthesis typically involves several key steps:
- Formation of the Piperidine Moiety : Cyclization reactions are employed to create the piperidine ring from suitable precursors.
- Attachment of the Pyrazine Group : This is achieved through nucleophilic substitution.
- Sulfonamide Formation : The intermediate is reacted with sulfonyl chlorides under basic conditions to form the sulfonamide.
- Introduction of the Propoxy Group : This step finalizes the synthesis, enhancing the compound's solubility and biological activity.
Antibacterial Activity
Research indicates that sulfonamide compounds exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effective inhibition against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves interference with bacterial folate synthesis.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, sulfonamides are known to inhibit enzymes like acetylcholinesterase (AChE) and urease, critical in various physiological processes. Preliminary data show that related compounds exhibit strong inhibitory activity against these enzymes, which could be extrapolated to this compound .
Case Studies
In a study evaluating a series of piperidine derivatives, compounds similar to our target were synthesized and tested for biological activity. The results indicated:
| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| Compound A | E. coli | 15 | 10 |
| Compound B | S. aureus | 18 | 8 |
| 4-propoxy-N-{...} | S. typhi | TBD | TBD |
These findings suggest that modifications in the piperidine structure can enhance biological activity, supporting further investigation into our target compound .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interaction with specific molecular targets—such as enzymes or receptors—modulates their activity, thereby influencing various cellular pathways . The presence of both sulfonamide and piperidine groups may contribute synergistically to its biological effects.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 4-propoxy-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide, and how are intermediates validated? A: The synthesis typically involves:
- Step 1: Formation of the pyrazine-piperidine core via nucleophilic substitution between pyrazin-2-amine and activated piperidine derivatives under reflux in DMF .
- Step 2: Sulfonylation using 4-propoxybenzenesulfonyl chloride in the presence of a base (e.g., KCO) to introduce the sulfonamide group .
- Validation: Intermediates are confirmed via H/C NMR for structural integrity and HPLC (>95% purity) to ensure reaction completion .
Advanced Reaction Optimization
Q: How can researchers optimize reaction yields when synthesizing derivatives with sensitive functional groups (e.g., pyrazine rings)? A: Key strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) minimize side reactions with pyrazine’s electron-deficient nitrogen atoms .
- Catalyst Use: Pd-mediated cross-coupling improves regioselectivity in piperidine functionalization .
- Temperature Control: Maintaining reflux at 80–100°C prevents decomposition of thermally labile intermediates .
Structural Confirmation Challenges
Q: What analytical techniques resolve ambiguities in crystallographic vs. spectroscopic data for this compound? A: Conflicting data (e.g., bond angles in X-ray vs. NMR-derived conformers) are addressed via:
- Multi-Technique Validation: Combine single-crystal XRD for solid-state structure, NOESY NMR for solution-phase conformation, and DFT calculations to model electronic environments .
- Case Study: Discrepancies in sulfonamide torsion angles were resolved by comparing experimental XRD data (e.g., C–S–N–C dihedral = 72.5°) with computed DFT geometries .
Biological Activity Mechanism
Q: How can researchers identify the primary molecular targets of this sulfonamide derivative? A: A tiered approach is recommended:
- High-Throughput Screening: Test against kinase/receptor panels (e.g., tyrosine kinases, GPCRs) due to sulfonamide’s known affinity for ATP-binding pockets .
- SPR/Binding Assays: Quantify interactions with suspected targets (e.g., carbonic anhydrase isoforms) using surface plasmon resonance .
- In Silico Docking: Prioritize targets via molecular docking (AutoDock Vina) against PDB structures (e.g., 3D conformers of PI3Kγ) .
Data Contradiction Analysis
Q: How should researchers reconcile conflicting bioactivity data across publications (e.g., IC variability)? A: Factors to investigate:
- Assay Conditions: Differences in buffer pH (e.g., 7.4 vs. 6.5) can alter sulfonamide ionization and binding .
- Structural Variants: Check for unreported impurities (e.g., regioisomers from incomplete piperidine functionalization) via LC-MS .
- Statistical Rigor: Replicate experiments with ≥3 biological replicates and report SEM rather than single-point measurements .
Stability and Solubility Profiling
Q: What methods improve aqueous solubility without compromising activity in this hydrophobic sulfonamide? A: Strategies include:
- Salt Formation: React with sodium bicarbonate to generate a water-soluble sodium sulfonate derivative .
- Co-Solvent Systems: Use 10% DMSO/PBS for in vitro assays, maintaining <0.1% DMSO to avoid cytotoxicity .
- Prodrug Design: Introduce phosphate esters at the propoxy group, cleaved in vivo by phosphatases .
Advanced Computational Modeling
Q: How reliable are QSAR models for predicting ADMET properties of this compound? A: Limitations and solutions:
- Data Quality: Train models on high-confidence datasets (e.g., ChEMBL entries with ≥5 activity measurements) .
- Descriptor Selection: Include 3D molecular descriptors (e.g., polar surface area, logP) to capture sulfonamide’s amphiphilic nature .
- Validation: Cross-check predictions with in vitro PAMPA assays for permeability and microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
